molecular formula C13H19FN4O B2879900 1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol CAS No. 2034431-40-6

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol

Cat. No.: B2879900
CAS No.: 2034431-40-6
M. Wt: 266.32
InChI Key: LSOATENFQGNILP-UHFFFAOYSA-N
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Description

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a pyrrolidine ring, as well as a piperidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the fluorine atom and the pyrrolidine ring. The final step involves the formation of the piperidine ring with the hydroxyl group.

    Pyrimidine Core Formation: The pyrimidine core can be synthesized through a condensation reaction between a β-ketoester and a guanidine derivative under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyrimidine ring.

    Piperidine Ring Formation: The piperidine ring with the hydroxyl group can be formed through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced pyrimidine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-4-(morpholin-1-yl)pyrimidin-2-yl)piperidin-3-ol
  • 1-(5-Fluoro-4-(piperazin-1-yl)pyrimidin-2-yl)piperidin-3-ol
  • 1-(5-Fluoro-4-(azetidin-1-yl)pyrimidin-2-yl)piperidin-3-ol

Uniqueness

1-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)piperidin-3-ol is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity, selectivity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

1-(5-fluoro-4-pyrrolidin-1-ylpyrimidin-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O/c14-11-8-15-13(18-7-3-4-10(19)9-18)16-12(11)17-5-1-2-6-17/h8,10,19H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOATENFQGNILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2F)N3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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